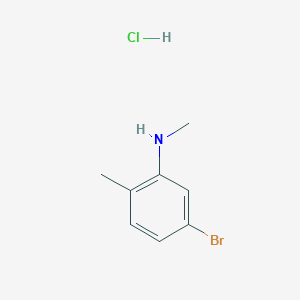

5-Bromo-N,2-dimethylaniline hydrochloride

Description

BenchChem offers high-quality 5-Bromo-N,2-dimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N,2-dimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,2-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPCNUHVQHEASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675168 | |

| Record name | 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-32-8 | |

| Record name | Benzenamine, 5-bromo-N,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N,2-dimethylaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,2-dimethylaniline hydrochloride is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline scaffold, imparts specific reactivity and properties that are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical characteristics of 5-Bromo-N,2-dimethylaniline hydrochloride, detailed insights into its synthesis, and a discussion of its current and potential applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

The hydrochloride salt of 5-Bromo-N,2-dimethylaniline is the most common form for handling and storage due to its increased stability and solubility in polar solvents compared to the free base.

Molecular Structure and Identification

The chemical structure of 5-Bromo-N,2-dimethylaniline hydrochloride consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an N-methylamino group which is protonated to form the hydrochloride salt.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; Br [label="Br"]; C_Me1 [label="CH₃"]; C_Me2 [label="CH₃"]; H_N [label="H"]; Cl [label="Cl⁻", fontcolor="#EA4335"];

// Invisible nodes for positioning p1 [pos="0,1!", label=""]; p2 [pos="-0.87,-0.5!", label=""]; p3 [pos="-0.87,-1.5!", label=""]; p4 [pos="0,-2!", label=""]; p5 [pos="0.87,-1.5!", label=""]; p6 [pos="0.87,-0.5!", label=""]; pN [pos="1.74,-1!", label=""]; pBr [pos="0,-3!", label=""]; pC_Me1 [pos="-1.74,-2!", label=""]; pC_Me2 [pos="2.61,-0.5!", label=""]; pH_N [pos="2.2,-1.5!", label=""]; pCl [pos="3.5,-1!", label=""];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N; C2 -- C_Me1; C5 -- Br; N -- C_Me2; N -- H_N;

// Position nodes C1.pos = p1.pos; C2.pos = p2.pos; C3.pos = p3.pos; C4.pos = p4.pos; C5.pos = p5.pos; C6.pos = p6.pos; N.pos = pN.pos; Br.pos = pBr.pos; C_Me1.pos = pC_Me1.pos; C_Me2.pos = pC_Me2.pos; H_N.pos = pH_N.pos; Cl.pos = pCl.pos; }

Figure 1: Chemical structure of 5-Bromo-N,2-dimethylaniline hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1187386-32-8[1] |

| Molecular Formula | C₈H₁₁BrClN[1] |

| Molecular Weight | 236.54 g/mol [1] |

| IUPAC Name | 5-bromo-N,2-dimethylanilinium chloride |

| InChI | InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H |

| SMILES | Cl.CNC1=C(C)C=CC(Br)=C1 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 5-Bromo-N,2-dimethylaniline hydrochloride are not extensively reported in publicly available literature. The data presented below for related compounds can be used for estimation, but experimental verification is highly recommended.

Table 2: Physicochemical Data of 5-Bromo-N,2-dimethylaniline Hydrochloride and Related Compounds

| Property | 5-Bromo-N,2-dimethylaniline Hydrochloride | 5-Bromo-2-methylaniline (Free Base) | 4-Bromo-N,N-dimethylaniline (Free Base) |

| Appearance | Solid (predicted) | - | White to off-white crystalline solid |

| Melting Point | Data not available | 33 °C | 55-57 °C |

| Boiling Point | Data not available | 139 °C at 17 mmHg | Data not available |

| Solubility | Soluble in polar solvents (predicted) | Data not available | Insoluble in water |

| Density | Data not available | 1.49 g/mL at 25 °C | Data not available |

Note: The properties of the hydrochloride salt are expected to differ significantly from the free base, particularly in terms of melting point and solubility.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and 2-methyl protons, and the N-H proton of the ammonium salt. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl and amino groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted collision cross-section data for various adducts of the free base are available and can aid in identification.

Synthesis and Purification

The synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride typically involves a multi-step process starting from a commercially available aniline derivative. The key steps are the regioselective bromination of the aromatic ring and the N-methylation of the amino group, followed by conversion to the hydrochloride salt.

Synthetic Strategy

A plausible synthetic route starts with 2-methylaniline (o-toluidine). The directing effects of the amino and methyl groups need to be carefully considered to achieve the desired 5-bromo substitution pattern. The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director.

}

Figure 2: A potential synthetic workflow for 5-Bromo-N,2-dimethylaniline hydrochloride.

Causality behind Experimental Choices:

-

Protection of the Amino Group: Direct bromination of 2-methylaniline can lead to a mixture of products and over-bromination due to the strong activating nature of the amino group. Acetylation to form the acetanilide derivative moderates the activating effect and directs bromination primarily to the para position relative to the amino group.

-

Bromination: N-Bromosuccinimide (NBS) or bromine in acetic acid are common reagents for the bromination of activated aromatic rings. The choice of solvent and temperature can influence the regioselectivity.

-

Deprotection: The acetyl protecting group can be removed under acidic or basic conditions to regenerate the free amine.

-

N-Methylation: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for the exhaustive methylation of primary amines to tertiary amines. To achieve mono-methylation, other methods like reductive amination with one equivalent of formaldehyde followed by reduction, or the use of other methylating agents under controlled conditions, would be necessary.

-

Salt Formation: The final step involves treating the purified free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, self-validating protocol based on established organic chemistry principles. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 5-Bromo-N,2-dimethylaniline (Free Base)

-

Starting Material: 4-Bromo-2-methylaniline.

-

Reaction: To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetonitrile), add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate).

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the formation of the desired product and to avoid over-methylation.

-

Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-Bromo-N,2-dimethylaniline free base in a minimal amount of a dry, non-polar organic solvent (e.g., diethyl ether).

-

Precipitation: Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

-

Validation: The identity and purity of the final product should be confirmed by melting point determination, NMR, IR, and elemental analysis.

Applications in Research and Drug Development

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The presence of a bromine atom in 5-Bromo-N,2-dimethylaniline hydrochloride offers a handle for further functionalization through cross-coupling reactions, making it a valuable intermediate.

Role as a Synthetic Intermediate

The bromine atom can be readily displaced or used in various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures.

}

Figure 3: Potential cross-coupling reactions utilizing the bromo-substituent.

Potential Pharmacological Significance

While specific studies on the biological activity of 5-Bromo-N,2-dimethylaniline hydrochloride are limited, the broader class of bromo-substituted anilines has been investigated for various therapeutic applications. The dimethylaniline moiety is also a common pharmacophore found in many FDA-approved drugs.

-

Anticancer Activity: Some studies on related bromo-aniline derivatives have shown potential anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.

-

Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. The hydrophobicity and electronic properties can be tuned by modifying the substitution pattern.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Bromo-N,2-dimethylaniline hydrochloride is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other halogenated anilines, which are generally considered to be toxic.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-N,2-dimethylaniline hydrochloride is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. While detailed experimental data on its properties are currently scarce, its structural features suggest a rich chemistry that can be exploited for the synthesis of more complex molecules. Further research is warranted to fully elucidate its chemical and biological properties, which will undoubtedly expand its utility in various scientific disciplines. Researchers working with this compound are strongly advised to perform their own characterization and to handle it with appropriate safety precautions.

References

No authoritative sources with detailed experimental data for 5-Bromo-N,2-dimethylaniline hydrochloride were found during the literature search. The provided CAS number and molecular formula are from chemical supplier databases. The synthetic and safety information is based on general principles of organic chemistry and data for structurally related compounds.

-

AA Blocks. 5-Bromo-N,2-dimethylaniline, HCl. [Link]

Sources

Molecular Structure and the Critical Role of the Hydrochloride Form

An In-Depth Technical Guide to the Reactivity of 5-Bromo-N,2-dimethylaniline Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of a chemical building block is paramount to its effective use in synthesis. This guide provides a detailed examination of 5-Bromo-N,2-dimethylaniline hydrochloride, a substituted aniline with significant potential in constructing complex molecular architectures. We will move beyond simple reaction lists to explore the causal electronic factors governing its reactivity, provide validated protocols for key transformations, and offer field-proven insights into its synthetic applications.

5-Bromo-N,2-dimethylaniline possesses a unique substitution pattern that dictates its chemical behavior. To understand its reactivity, one must first analyze the electronic contributions of each substituent on the aromatic ring:

-

-N,N-dimethyl Group (at C1): A tertiary amine that is a powerful electron-donating group (EDG) through resonance (+R effect). It strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

-

-Methyl Group (at C2): An alkyl group that acts as a weak electron-donating group through induction (+I effect), providing slight activation.

-

-Bromo Group (at C5): A halogen that is deactivating through its electron-withdrawing inductive effect (-I effect) but is ortho, para-directing due to resonance (+R effect).

However, the commercially available hydrochloride salt form fundamentally alters this electronic landscape. The lone pair on the nitrogen atom is protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This cationic group is no longer an activator; it becomes a strong electron-withdrawing and deactivating group (-I effect), directing electrophilic attack to the meta position.

This dual nature is the key to strategically unlocking the molecule's synthetic potential. The hydrochloride form is stable and less prone to oxidation, but for most productive reactions, it must first be converted to its free base form.

Caption: The critical deprotonation step to access the reactive free base.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The most valuable and predictable reaction pathway for this molecule involves the bromine atom at the C5 position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability and broad functional group tolerance.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures or introducing alkyl and vinyl groups.[2] It involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aniline.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base.

-

Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.[2]

The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh as to degrade the substrates or catalyst. Carbonates like K₂CO₃ or phosphates like K₃PO₄ are often excellent choices.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of complex diarylamines or N-aryl heterocycles, the Buchwald-Hartwig amination is the premier method.[4] This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to C-N bond formation where classical methods fail.[5]

Expert Insight: The success of a Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium catalyst.[6]

-

Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step and are effective for a wide range of amine coupling partners.

-

Bidentate Ligands: Ligands such as dppf can also be effective, particularly in specific substrate classes.

A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner and facilitate catalyst turnover.[5]

Table 1: Representative Conditions for Cross-Coupling Reactions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Objective | C-C Bond Formation | C-N Bond Formation |

| Aryl Halide | 5-Bromo-N,2-dimethylaniline | 5-Bromo-N,2-dimethylaniline |

| Coupling Partner | Arylboronic Acid (1.2 eq.) | Primary/Secondary Amine (1.2 eq.) |

| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pd₂(dba)₃ or G3 Precatalysts (1-5 mol%) |

| Ligand | SPhos or XPhos (1.2-2.4x Pd) | XPhos or RuPhos (1.2-2.4x Pd) |

| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | NaOtBu or LHMDS (1.5-2 eq.) |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene or Dioxane |

| Temperature | 80-110 °C | 80-110 °C |

Note: These conditions are generalized based on established protocols for similar bromoanilines and should be optimized for specific substrates.[3][7]

Detailed Experimental Protocol: A Validated Suzuki-Miyaura Workflow

This protocol provides a self-validating system for the coupling of 5-Bromo-N,2-dimethylaniline with a generic arylboronic acid.

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride

-

Arylboronic acid (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃, 3.0 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Toluene and Water (5:1 ratio)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Deprotonation & Setup:

-

To a reaction vessel, add 5-Bromo-N,2-dimethylaniline hydrochloride (1.0 eq.) and K₂CO₃ (3.0 eq.).

-

Causality Check: Using a base like K₂CO₃ not only facilitates the catalytic cycle but also neutralizes the hydrochloride salt in situ to generate the reactive free base.

-

Add the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation of the Pd(0) species.

-

-

Reaction:

-

Add the degassed solvent mixture (Toluene/H₂O).

-

Heat the mixture to 100 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting aniline is a key indicator of completion. A typical reaction time is 4-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography on silica gel to yield the pure biaryl product.

-

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution: A Note on Regioselectivity

While cross-coupling at the bromine site is the most common application, electrophilic aromatic substitution (EAS) on the ring is also possible, provided the aniline is in its free base form . The powerful activating and directing effect of the -N(CH₃)₂ group will dominate.

-

Directing Effects: The -N(CH₃)₂ group directs ortho and para. The para position (C4) is blocked. The two ortho positions are C6 and C2. Since C2 is already substituted with a methyl group, the most likely site for electrophilic attack is the C6 position .

-

Reactivity: The ring is highly activated, and reactions like bromination or nitration may proceed rapidly and could lead to multiple substitutions if not carefully controlled.[8] Using milder reagents and low temperatures is advised. In contrast, under acidic conditions where the anilinium ion is present, the ring is strongly deactivated, and any substitution would be forced to the meta position (C3), though this would require harsh conditions.

Safety and Handling

Substituted anilines and their derivatives should be handled with care. Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

References

-

PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Ghilagaber, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-N,2-dimethylaniline Hydrochloride: A Technical Guide for Chemical Researchers

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel materials and therapeutics. Substituted anilines, in particular, serve as critical precursors and key pharmacophores in a multitude of applications. This guide provides an in-depth technical overview of 5-Bromo-N,2-dimethylaniline hydrochloride (CAS No. 1187386-32-8), a research chemical with significant potential as a versatile building block for drug discovery and the synthesis of complex organic molecules. While direct literature on this specific hydrochloride salt is emerging, this document will leverage established principles of organic chemistry and data from closely related analogues to provide a comprehensive understanding of its properties, synthesis, and potential applications.

Physicochemical Properties and Characterization

A thorough understanding of a research chemical's physical and chemical properties is the foundation of its effective application. For 5-Bromo-N,2-dimethylaniline hydrochloride, these properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1187386-32-8 | AA Blocks |

| Molecular Formula | C₈H₁₁BrClN | AA Blocks |

| Molecular Weight | 236.54 g/mol | AA Blocks |

| Appearance | Expected to be a solid | Inferred from related hydrochloride salts |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

Spectroscopic Characterization (Predicted): While experimental spectra for 5-Bromo-N,2-dimethylaniline hydrochloride are not widely published, researchers can anticipate key features based on its structure and data from isomers such as 2-Bromo-N,N-dimethylaniline.

-

¹H NMR: Signals corresponding to the aromatic protons, the N-methyl protons, and the aromatic methyl protons. The bromine and amine functionalities will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift. Signals for the N-methyl and aromatic methyl carbons will also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (5-Bromo-N,2-dimethylaniline) and a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reaction Chemistry

The synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride can be approached through logical, well-established synthetic transformations. The following proposed pathways are based on standard organic chemistry principles.

Proposed Synthetic Pathway

A plausible synthesis would involve two key steps: the N,N-dimethylation of a bromo-toluidine precursor, followed by salt formation.

Caption: Proposed synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride.

Step 1: N,N-dimethylation of 5-Bromo-2-methylaniline:

The introduction of two methyl groups onto the nitrogen atom of 5-Bromo-2-methylaniline can be achieved through several methods. One common approach is the use of a methylating agent like methyl iodide in the presence of a base to neutralize the hydroiodic acid formed.[1] Alternatively, reductive amination using formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride offers a high-yield pathway.[1]

Step 2: Hydrochloride Salt Formation:

The free base, 5-Bromo-N,2-dimethylaniline, can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol. The resulting salt typically precipitates from the solution and can be isolated by filtration.

Key Reactivity: The Role of the Bromine Atom

The bromine atom on the aromatic ring is a key functional handle that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

Sources

Methodological & Application

The Strategic Utility of 5-Bromo-N,2-dimethylaniline Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Construction

5-Bromo-N,2-dimethylaniline hydrochloride is a valuable and versatile building block in the fine chemical and pharmaceutical industries. Its unique trifunctional nature, featuring a reactive bromine atom, a nucleophilic secondary amine, and a sterically influencing methyl group on the aromatic ring, provides a powerful handle for medicinal chemists and process developers to construct complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an attractive starting material for multi-step syntheses.

This comprehensive guide provides detailed application notes and robust protocols for the use of 5-Bromo-N,2-dimethylaniline hydrochloride in key organic transformations, with a focus on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds relevant to drug discovery.

Chemical Properties and Handling

| Property | Value |

| Chemical Name | 5-Bromo-N,2-dimethylaniline hydrochloride |

| CAS Number | 1187386-32-8[1][2] |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol [1][2] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Safety and Handling Precautions:

5-Bromo-N,2-dimethylaniline hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications in Organic Synthesis

The strategic placement of the bromine atom and the N-methylamino group makes 5-Bromo-N,2-dimethylaniline hydrochloride an ideal substrate for a variety of powerful synthetic transformations. The bromine atom serves as a handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The secondary amine can act as a nucleophile or be further functionalized.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[3][4][5][6][7] 5-Bromo-N,2-dimethylaniline hydrochloride is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. These biaryl aniline derivatives are prevalent motifs in many biologically active molecules, including kinase inhibitors.[8][9][10]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-N,2-dimethylaniline.[6][7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and purity. For electron-rich anilines, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-N,2-dimethylaniline hydrochloride with phenylboronic acid. Note that the hydrochloride salt will be neutralized in situ by the base.

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride (1.0 mmol, 236.5 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add 5-Bromo-N,2-dimethylaniline hydrochloride, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N,2-Dimethyl-5-phenylaniline.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust and effective for a wide range of substrates. |

| Ligand | dppf (part of the pre-catalyst) | Provides a good balance of steric bulk and electron-donating properties. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonate bases are generally effective and well-tolerated. |

| Solvent System | 1,4-Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is typical for Suzuki reactions. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals and organic materials. 5-Bromo-N,2-dimethylaniline hydrochloride can be used as the aryl halide component to couple with a variety of primary and secondary amines, leading to the synthesis of more complex aniline derivatives.

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

-

Oxidative Addition of the aryl bromide to the Pd(0) complex.[11]

-

Amine Coordination and Deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]

The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-N,2-dimethylaniline hydrochloride with a generic secondary amine, such as dimethylamine.

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride (1.0 mmol, 236.5 mg)

-

Dimethylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Toluene (10 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add toluene, followed by 5-Bromo-N,2-dimethylaniline hydrochloride and the dimethylamine solution.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that promote efficient coupling.[12] |

| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required.[12] |

| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents that are stable at elevated temperatures. |

| Temperature | 80-120 °C | Necessary to overcome the activation energy of the reaction. |

Conclusion

5-Bromo-N,2-dimethylaniline hydrochloride is a strategically important building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and versatile platform for the construction of novel biaryl and arylamine scaffolds. The protocols provided herein serve as a robust starting point for researchers in drug discovery and development to explore the synthetic potential of this valuable intermediate. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

-

AA Blocks. 5-Bromo-N,2-dimethylaniline, HCl. [Link]

-

Couly, F., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2181. [Link]

- Google Patents. US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.

-

Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

PubMed. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed Central. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

- Google Patents. US1794057A - Method of making dimethyl aniline.

-

ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

-

Google Patents. United States Patent (19). [Link]

- Google Patents. US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl].

-

Allschoolabs. 5-Bromo-N,2-dimethylaniline, HCl - 98%, high purity , CAS No.1187386-32-8. [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

-

PubChem. 5-Bromo-2,3-dimethylaniline. [Link]

-

PubChem. 2-Bromo-N,N-dimethylaniline. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. US10829465B2 - Highly purified pharmaceutical grade tasimelteon - Google Patents [patents.google.com]

- 8. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 5-Bromo-N,2-dimethylaniline Hydrochloride in Modern Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-N,2-dimethylaniline hydrochloride serves as a pivotal building block in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of its application in constructing valuable indole and quinoline cores. We will dissect the mechanistic underpinnings of both classical and contemporary synthetic strategies, offering detailed, field-proven protocols. This document is designed to empower researchers to leverage the unique reactivity of this versatile precursor, navigating the intricacies of reaction conditions to achieve desired synthetic outcomes.

Introduction: Unlocking the Synthetic Potential of a Versatile Precursor

5-Bromo-N,2-dimethylaniline hydrochloride is a halogenated aromatic amine that presents a unique combination of structural features for the synthetic chemist.[1] The bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, while the nucleophilic nitrogen and the ortho-methyl group can direct and participate in cyclization reactions. The N-methyl group sterically influences the reactivity of the amine and can be a crucial element in the final heterocyclic structure. The hydrochloride salt form enhances the compound's stability and handling properties.

This guide will focus on two principal applications of 5-Bromo-N,2-dimethylaniline hydrochloride: the synthesis of substituted indoles and quinolines. These heterocyclic motifs are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. By providing detailed protocols and explaining the causality behind experimental choices, we aim to equip researchers with the practical knowledge to effectively utilize this valuable synthetic intermediate.

Table 1: Physicochemical Properties of 5-Bromo-N,2-dimethylaniline Hydrochloride [1]

| Property | Value |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in water, methanol, and DMSO |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery. The following sections detail both a classical and a modern approach to synthesizing substituted indoles from 5-Bromo-N,2-dimethylaniline hydrochloride.

Bischler-Möhlau Indole Synthesis: A Classical Approach

The Bischler-Möhlau synthesis is a robust method for preparing 2-arylindoles from an α-halo-ketone and an excess of an arylamine.[2] The reaction proceeds through an initial α-arylamino ketone intermediate, which then reacts with a second equivalent of the arylamine to form a key 4-anilino-3-en-2-one intermediate, followed by cyclization and elimination. The N-methyl group on our substrate will be retained in the final indole product.

Proposed Reaction:

Caption: Workflow for the Bischler-Möhlau synthesis of a substituted indole.

Detailed Protocol: Synthesis of 6-Bromo-1,7-dimethyl-2-phenyl-1H-indole

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride

-

2-Bromoacetophenone

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Free-Basing the Amine: In a round-bottom flask, dissolve 5-Bromo-N,2-dimethylaniline hydrochloride (2.0 equiv.) in water. Add saturated sodium bicarbonate solution until the pH is ~8-9. Extract the free amine with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free 5-Bromo-N,2-dimethylaniline.

-

Reaction Setup: To a clean, dry round-bottom flask, add the freshly prepared 5-Bromo-N,2-dimethylaniline (2.0 equiv.) and 2-bromoacetophenone (1.0 equiv.).

-

Reaction Execution: Heat the mixture to 150 °C and stir for 4-6 hours. The reaction mixture will darken.

-

Workup: Cool the reaction to room temperature. Add ethyl acetate and wash with 1 M HCl to remove excess aniline. Then, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 6-Bromo-1,7-dimethyl-2-phenyl-1H-indole.

Causality Behind Experimental Choices:

-

Excess Aniline: The use of excess aniline serves as both a reactant and a solvent, driving the reaction to completion.[2]

-

High Temperature: The high reaction temperature is necessary to promote the cyclization and elimination steps of the Bischler-Möhlau reaction.

-

Acid Wash: The acidic wash is crucial for removing the unreacted basic aniline starting material, simplifying the purification process.

Palladium-Catalyzed Sonogashira Coupling and Cyclization: A Modern Approach

A more contemporary and versatile approach to indole synthesis involves a palladium-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization.[3] This method offers a high degree of control over the substitution pattern of the final indole.

Proposed Reaction:

Caption: Workflow for the Sonogashira coupling and cyclization to form a substituted indole.

Detailed Protocol: Synthesis of 1,7-Dimethyl-6-phenyl-1H-indole

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Free-Basing the Amine: Prepare the free amine from the hydrochloride salt as described in section 2.1.

-

Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and CuI (0.1 equiv.). Evacuate and backfill with argon three times. Add anhydrous toluene, followed by the free 5-Bromo-N,2-dimethylaniline (1.0 equiv.), phenylacetylene (1.2 equiv.), and TEA (2.5 equiv.).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir under argon for 12-16 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Cyclization: The crude intermediate can be cyclized under various conditions. For a Larock-type annulation, the crude product can be redissolved in DMF, and potassium carbonate (2.0 equiv.) and a palladium catalyst (e.g., Pd(OAc)₂) can be added. The mixture is then heated to 100-120 °C until cyclization is complete.

-

Purification: After workup of the cyclization reaction, purify the crude product by flash column chromatography on silica gel to afford the desired 1,7-Dimethyl-6-phenyl-1H-indole.

Causality Behind Experimental Choices:

-

Palladium/Copper Catalysis: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira coupling, facilitating the formation of the C(sp²)-C(sp) bond.[4]

-

Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

-

Inert Atmosphere: The use of an inert atmosphere (argon) is crucial to prevent the oxidation of the palladium catalyst and the homocoupling of the alkyne.

Synthesis of Substituted Quinolines

The quinoline ring system is another critical scaffold in medicinal chemistry. The following protocols outline classical methods for the synthesis of quinolines from 5-Bromo-N,2-dimethylaniline hydrochloride.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound to form a 2,4-disubstituted quinoline.[5] The reaction proceeds via an enamine intermediate which undergoes cyclization and dehydration.

Proposed Reaction:

Caption: Workflow for the Combes synthesis of a substituted quinoline.

Detailed Protocol: Synthesis of 6-Bromo-2,4,5,8-tetramethylquinoline

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride

-

Pentane-2,4-dione

-

Concentrated sulfuric acid

-

Ice

-

Sodium hydroxide solution (10 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Free-Basing the Amine: Prepare the free amine from the hydrochloride salt as described in section 2.1.

-

Reaction Setup: In a round-bottom flask, slowly add the free 5-Bromo-N,2-dimethylaniline (1.0 equiv.) to concentrated sulfuric acid at 0 °C. Then, add pentane-2,4-dione (1.1 equiv.) dropwise while maintaining the temperature below 10 °C.

-

Reaction Execution: Slowly warm the mixture to room temperature and then heat to 100 °C for 2-3 hours.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with 10 M sodium hydroxide solution until the pH is ~8-9. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Bromo-2,4,5,8-tetramethylquinoline.

Causality Behind Experimental Choices:

-

Strong Acid Catalyst: Concentrated sulfuric acid is essential for both the initial enamine formation and the subsequent intramolecular electrophilic aromatic substitution (cyclization) and dehydration steps.[6]

-

Controlled Temperature: The initial mixing at low temperature is a safety precaution to control the exothermic reaction between the aniline and sulfuric acid.

Skraup Quinoline Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7] The reaction is notoriously exothermic and requires careful control.

Proposed Reaction:

Sources

- 1. 5-Bromo-N,2-dimethylaniline hydrochloride | 1187386-32-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. iipseries.org [iipseries.org]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Strategic Derivatization of 5-Bromo-N,2-dimethylaniline Hydrochloride for Advanced Pharmaceutical Synthesis

Abstract

This document provides a comprehensive guide to the strategic derivatization of 5-Bromo-N,2-dimethylaniline hydrochloride, a key intermediate in pharmaceutical and materials science. We move beyond simple procedural lists to deliver an in-depth analysis of reaction mechanisms, strategic selection of reagents, and process optimization. This note is designed for researchers, medicinal chemists, and process development professionals, offering detailed protocols for N-acylation, and palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig). Each protocol is supported by mechanistic insights, safety considerations, and data interpretation guidelines to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of 5-Bromo-N,2-dimethylaniline Hydrochloride

5-Bromo-N,2-dimethylaniline hydrochloride is a versatile aromatic amine building block. Its structure, featuring a bromine atom, a secondary amine, and a methyl group on the aromatic ring, presents multiple reaction sites for diversification. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. The secondary amine allows for modifications such as acylation, alkylation, and sulfonylation, further expanding the accessible chemical space.[1]

The strategic importance of this scaffold lies in its prevalence in a variety of pharmacologically active molecules. Derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. This guide provides the foundational chemistry to unlock its synthetic potential.

Before proceeding with any derivatization, the free base form of the aniline is typically required. The hydrochloride salt is generally more stable and has better handling properties, but the free amine is necessary for most reactions.[2]

Protocol 1: Liberation of the Free Aniline

Objective: To generate the free 5-Bromo-N,2-dimethylaniline from its hydrochloride salt for subsequent reactions.

Materials:

-

5-Bromo-N,2-dimethylaniline hydrochloride

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, beakers, flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the 5-Bromo-N,2-dimethylaniline hydrochloride in deionized water (approx. 10-20 mL per gram of salt).

-

Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or a 1-2 M solution of Na₂CO₃ dropwise with stirring until the pH of the aqueous layer is > 8. Effervescence (CO₂ evolution) will be observed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 20 mL). The free aniline is more soluble in the organic phase.

-

Washing: Combine the organic extracts and wash with saturated brine solution (1 x 20 mL) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free aniline, typically as an oil or low-melting solid.

Causality Behind Choices:

-

Base Selection: Sodium bicarbonate is a mild base suitable for this purpose. A stronger base like sodium hydroxide could lead to side reactions. Using an aqueous base is appropriate here, but for substrates sensitive to hydrolysis, anhydrous conditions with an organic base would be necessary.[3]

-

Solvent Choice: DCM and EtOAc are common extraction solvents that are relatively immiscible with water and have good solvating power for the free aniline.

-

Brine Wash: This step enhances the removal of water from the organic phase by reducing the solubility of water in the organic solvent.

Derivatization via N-Acylation

N-acylation is a fundamental transformation that converts the secondary amine into an amide. This modification is often used to install protecting groups, modulate biological activity, or prepare for subsequent reactions. The reaction typically involves an acylating agent such as an acid chloride or anhydride in the presence of a base.[4][5]

Mechanism: The lone pair of electrons on the nitrogen atom of the free aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, which would otherwise form a salt with the unreacted aniline.[6]

Protocol 2: N-Acetylation with Acetyl Chloride

Objective: To synthesize N-(5-bromo-2-methylphenyl)-N-methylacetamide.

Materials:

-

5-Bromo-N,2-dimethylaniline (free base from Protocol 1)

-

Acetyl chloride (CH₃COCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer, round-bottom flask, dropping funnel

-

Ice bath

Procedure:

-

Setup: Dissolve the 5-Bromo-N,2-dimethylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a suitable base like triethylamine (1.2 eq).[7]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes. The reaction is often exothermic.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with 1 M HCl, then saturated NaHCO₃ solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Data Presentation: Reagent Stoichiometry for N-Acetylation

| Reagent | Molar Eq. | Purpose |

| 5-Bromo-N,2-dimethylaniline | 1.0 | Substrate |

| Acetyl Chloride | 1.1 | Acylating Agent |

| Triethylamine | 1.2 | Base (HCl scavenger) |

| Anhydrous Dichloromethane | - | Solvent |

Workflow Diagram: N-Acylation

Caption: Workflow for the N-acylation of 5-Bromo-N,2-dimethylaniline.

Derivatization via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds using palladium catalysis. This opens up a vast array of possibilities for structural diversification.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[8]

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the activated boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize N,2-dimethyl-5-phenylaniline.

Materials:

-

5-Bromo-N,2-dimethylaniline (free base)

-

Phenylboronic acid (C₆H₅B(OH)₂)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using a simple palladium source like Pd(OAc)₂.

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene and Water (or Dioxane/Water)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: To a Schlenk flask, add 5-Bromo-N,2-dimethylaniline (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[10]

-

Degassing: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1). The mixture should be thoroughly degassed to prevent oxidation of the catalyst.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[11]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the layers.

-

Extraction & Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Suzuki Reaction Conditions

| Component | Example | Molar Eq. / Mol% | Purpose |

| Aryl Halide | 5-Bromo-N,2-dimethylaniline | 1.0 | Substrate |

| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄ | 1 - 5 mol% | Catalyst for C-C bond formation |

| Base | K₂CO₃ | 2.0 - 3.0 | Activates boronic acid, neutralizes HBr |

| Solvent | Toluene/Water (4:1) | - | Reaction Medium |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is instrumental in synthesizing complex aniline derivatives.

Mechanism: Similar to the Suzuki reaction, the cycle involves oxidative addition, coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[12]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2-methyl-4-(methylamino)phenyl)morpholine.

Materials:

-

5-Bromo-N,2-dimethylaniline (free base)

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., BINAP, 2-5 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.

-

Reagent Addition: Add 5-Bromo-N,2-dimethylaniline (1.0 eq) and anhydrous toluene.

-

Amine Addition: Add morpholine (1.2 eq).

-

Heating: Seal the flask and heat the mixture to 80-110 °C.

-

Reaction Monitoring: Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Workflow Diagram: Palladium-Catalyzed Cross-Coupling

Caption: Comparative workflows for Suzuki and Buchwald-Hartwig couplings.

Safety & Handling

-

5-Bromo-N,2-dimethylaniline Hydrochloride: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[13]

-

Reagents: Many reagents used in these protocols are corrosive, flammable, or toxic. Acetyl chloride is highly corrosive and reacts violently with water. Palladium catalysts can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16]

-

Inert Atmosphere: Palladium-catalyzed reactions are sensitive to air. The use of an inert atmosphere (nitrogen or argon) is crucial for catalyst stability and reaction efficiency.

Conclusion

The derivatization of 5-Bromo-N,2-dimethylaniline hydrochloride offers a powerful platform for generating diverse molecular architectures. By understanding the underlying principles of N-acylation and palladium-catalyzed cross-coupling reactions, researchers can strategically design and execute synthetic routes to novel compounds for pharmaceutical and materials science applications. The protocols and insights provided herein serve as a robust foundation for this endeavor, emphasizing safety, reproducibility, and rational design.

References

-

Chen, Y. L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

-

PubChem. (n.d.). 5-bromo-n,2-dimethylaniline hydrochloride. National Center for Biotechnology Information. [Link]

-

Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Gleeson, J. L., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 11(52), 32931-32935. [Link]

-

Chemistry Stack Exchange. (2012). Acetylation of Secondary amines. Stack Exchange. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

-

Li, J. H., et al. (2006). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. Tetrahedron Letters, 47(46), 8195-8198. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Anilinium chloride. Wikimedia Foundation. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

-

ResearchGate. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. chemos.de [chemos.de]

- 16. thermofishersci.in [thermofishersci.in]

Troubleshooting & Optimization

Buchwald-Hartwig Amination of 5-Bromo-N,2-dimethylaniline Hydrochloride: A Technical Troubleshooting Guide

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 5-Bromo-N,2-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique combination of steric hindrance, electronic properties, and the use of a hydrochloride salt in this substrate presents a distinct set of obstacles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve successful C-N bond formation.

Understanding the Challenge: The Substrate Profile

5-Bromo-N,2-dimethylaniline is a sterically hindered secondary aniline. The ortho-methyl group on the aromatic ring and the N-methyl group create significant steric bulk around the nitrogen atom. This can impede both the coordination of the amine to the palladium catalyst and the subsequent reductive elimination step, which is often the rate-limiting step for hindered substrates.[1] Furthermore, the use of the hydrochloride salt necessitates the in-situ generation of the free amine by a base, adding another layer of complexity to the reaction setup.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My reaction shows no conversion, or the conversion is very low. What are the likely causes and how can I fix this?

A1: Low or no conversion in the Buchwald-Hartwig amination of 5-Bromo-N,2-dimethylaniline hydrochloride can stem from several factors, primarily related to catalyst activation, the choice of base, and steric hindrance.

Underlying Causes & Solutions:

-

Insufficiently Strong Base: Your amine is a hydrochloride salt, meaning it is protonated. An additional equivalent of base is required to neutralize the HCl and liberate the free amine before it can participate in the catalytic cycle.[2] If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be too low.

-

Protocol: Ensure you are using at least 2.2-2.5 equivalents of a strong base. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these reactions due to its high basicity, which promotes high reaction rates.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures and longer reaction times.[4]

-

-

Inappropriate Ligand Choice: The steric hindrance from the ortho-methyl and N-methyl groups requires a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps.[5]

-

Protocol: For sterically demanding secondary anilines, ligands from the biarylphosphine class are generally recommended. Consider screening ligands such as RuPhos, XPhos, or BrettPhos. These ligands have been specifically designed to facilitate challenging couplings.[3]

-

-

Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. If proper inert atmosphere techniques are not used, the catalyst can oxidize to inactive Pd(II) species.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting flowchart for low conversion.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. Why is this happening and what can I do to minimize it?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be particularly problematic with sterically hindered substrates.[1] It arises from a competitive pathway involving β-hydride elimination from the palladium-amido intermediate.

Mechanistic Insight:

The desired reaction involves reductive elimination from the L-Pd(Ar)(NR₂)-H complex to form the C-N bond. However, if there are β-hydrogens available on the amido ligand (which is not the case for N-methyl), or if other sources of hydride are present, a β-hydride elimination can occur, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to produce the hydrodehalogenated arene.[1]

Strategies to Minimize Hydrodehalogenation:

-

Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination pathway over β-hydride elimination by sterically encumbering the palladium center and making the reductive elimination step faster.[1]

-